3-N,8-N-bis(4-methoxyphenyl)-6-oxobenzo[c]chromene-3,8-disulfonamide
Description
3-N,8-N-bis(4-methoxyphenyl)-6-oxobenzo[c]chromene-3,8-disulfonamide is a complex organic compound that belongs to the class of chromenes
Properties
IUPAC Name |
3-N,8-N-bis(4-methoxyphenyl)-6-oxobenzo[c]chromene-3,8-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O8S2/c1-35-19-7-3-17(4-8-19)28-38(31,32)21-11-13-23-24-14-12-22(16-26(24)37-27(30)25(23)15-21)39(33,34)29-18-5-9-20(36-2)10-6-18/h3-16,28-29H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBNANMJCLQYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)OC)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N,8-N-bis(4-methoxyphenyl)-6-oxobenzo[c]chromene-3,8-disulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the intramolecular Claisen condensation of 3-(4-methoxyphenyl)-4-hydroxy coumarin, followed by further treatments with tosyl chloride in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis procedures used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-N,8-N-bis(4-methoxyphenyl)-6-oxobenzo[c]chromene-3,8-disulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted chromene derivatives.
Scientific Research Applications
3-N,8-N-bis(4-methoxyphenyl)-6-oxobenzo[c]chromene-3,8-disulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-N,8-N-bis(4-methoxyphenyl)-6-oxobenzo[c]chromene-3,8-disulfonamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: This compound shares structural similarities and is used in similar applications.
3-(4-methoxyphenyl)-4-hydroxy coumarin: Another related compound with similar biological activities.
Uniqueness
3-N,8-N-bis(4-methoxyphenyl)-6-oxobenzo[c]chromene-3,8-disulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual sulfonamide groups and chromene core make it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
